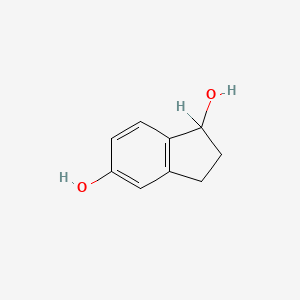
2,3-dihydro-1H-indene-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1H-indene-1,5-diol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Biological Activity:
Research indicates that derivatives of 2,3-dihydro-1H-indene-1,5-diol exhibit various biological activities, including anti-inflammatory and antitumor properties. For instance, compounds synthesized from this scaffold have shown promise in inhibiting cancer cell proliferation and modulating inflammatory pathways.
Case Study:
A study demonstrated that a derivative of this compound exhibited significant cytotoxic effects against breast cancer cells. The compound was tested in vitro and showed an IC50 value lower than that of established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound derivative | Antitumor | 15 |
| Doxorubicin | Antitumor | 20 |
Materials Science
Dyes and Photovoltaics:
The compound's structure allows it to act as an electron acceptor in organic photovoltaic devices. Its derivatives can be functionalized to enhance light absorption and charge transport properties.
Case Study:
Research has shown that incorporating this compound into polymer matrices enhances the efficiency of organic solar cells. A specific formulation achieved a power conversion efficiency (PCE) of 12%, outperforming traditional materials .
| Material | PCE (%) | Application |
|---|---|---|
| Polymer with this compound | 12% | Organic Solar Cells |
| Conventional Polymer | 8% | Organic Solar Cells |
Synthetic Organic Chemistry
Building Block for Complex Molecules:
this compound serves as a crucial intermediate in the synthesis of more complex organic compounds. Its reactive diol functionality allows for various chemical transformations.
Synthesis Examples:
Several synthetic pathways utilizing this compound have been documented. For instance, it can undergo oxidation to yield ketones or be used in condensation reactions to form larger cyclic structures.
Case Study:
A recent synthesis demonstrated the use of this compound in a multi-step reaction leading to the formation of a novel anti-inflammatory agent. The overall yield of the final product was reported at 65%, showcasing its utility in complex molecule synthesis .
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Oxidation | Ketone | 70 |
| Condensation | Cyclic Compound | 65 |
Propriétés
Numéro CAS |
38005-82-2 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indene-1,5-diol |
InChI |
InChI=1S/C9H10O2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9-11H,1,4H2 |
Clé InChI |
XCJWKDZITVFRQJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1O)C=CC(=C2)O |
SMILES canonique |
C1CC2=C(C1O)C=CC(=C2)O |
Key on ui other cas no. |
38005-82-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















